molecular formula C11H13N3O2 B8188113 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester

Cat. No.: B8188113
M. Wt: 219.24 g/mol
InChI Key: MEUCNMOFOPFAKU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester is a sophisticated heterocyclic building block specifically designed for pharmaceutical research and medicinal chemistry applications. This compound features a fused pyrazolo[3,4-c]pyridine core system, which represents a privileged scaffold in drug discovery due to its similarity to purine bases and its prevalence in biologically active molecules. The tert-butyl ester moiety provides essential protection for the carboxylic acid functionality, enabling selective deprotection under mild acidic conditions for subsequent derivatization while enhancing the compound's solubility and handling properties. This synthetic intermediate holds significant value in central nervous system (CNS) drug development programs, particularly for investigating anxiolytic, antiepileptic, and muscle relaxant agents . Researchers utilize this building block to create novel pyrazolopyridine-based compounds that interact with neurological targets while potentially exhibiting reduced sedative side effects compared to established therapeutics like diazepam . The molecular framework allows for extensive structure-activity relationship studies through strategic functionalization at multiple positions on the bicyclic heteroaromatic system. The compound exhibits predicted physicochemical properties including a boiling point of approximately 399.7±45.0 °C at 760 mmHg and density of 1.6±0.1 g/cm³, based on data from structurally similar tert-butoxycarbonyl-protected pyrazolopyridine derivatives . These characteristics inform solvent selection and reaction conditions for synthetic applications. Proper handling requires storage sealed in dry conditions at 2-8°C to maintain stability and prevent decomposition of the reactive functional groups. This product is provided FOR RESEARCH USE ONLY and is strictly prohibited from diagnostic, therapeutic, or human use applications. Researchers should consult relevant safety data sheets prior to handling and adhere to appropriate laboratory safety protocols when working with this chemical intermediate.

Properties

IUPAC Name

tert-butyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-4-5-12-6-8(7)13-14-9/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCNMOFOPFAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of the Carboxylic Acid

Post-cyclization, the free carboxylic acid is esterified using tert-butanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification:

RCOOH+t-BuOHDCC, DMAPRCOO-t-Bu\text{RCOOH} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{RCOO-t-Bu}

Conditions :

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM) or THF

  • Yield : 70–90%

In Situ Protection During Cyclization

Pre-functionalization of the β-ketoester precursor with a tert-butyl group avoids subsequent esterification steps. For example, tert-butyl acetoacetate reacts with hydrazine derivatives to form intermediates that cyclize directly into the target scaffold.

Advantages :

  • Reduced step count

  • Higher overall yields (75–95%)

Regioselective Functionalization and Protection

Regiochemical control is critical to avoid undesired isomers. N-1 vs. N-2 alkylation selectivity is achieved through careful choice of base and protecting groups:

N-1 Protection with Bulky Groups

Using trimethylsilylethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc) groups at N-1 directs subsequent reactions to the pyridine ring’s C-3 position. For example:

EntryProtecting GroupBaseSelectivity (N-1:N-2)Yield (%)
1SEMNaH9:185
2BocDIPEA8:178

Data adapted from

C-3 Carboxylation via Metal-Mediated Reactions

Palladium-catalyzed carbonylation introduces the carboxylic acid precursor at C-3:

Ar-X+CO+t-BuOHPd(OAc)₂, PPh₃Ar-COO-t-Bu\text{Ar-X} + \text{CO} + \text{t-BuOH} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{Ar-COO-t-Bu}

Conditions :

  • Catalyst : Pd(OAc)₂ with triphenylphosphine

  • Pressure : 1 atm CO

  • Yield : 65–80%

Optimization Challenges and Solutions

Competing Rearrangements

The tert-butyl group’s steric bulk can induce migration during harsh conditions (e.g., high-temperature cyclization). Mitigation strategies include:

  • Low-Temperature Cyclization : Conducting reactions at 0–25°C minimizes rearrangements.

  • Protective Group Tuning : SEM groups exhibit higher stability than mesyl (Ms) groups under acidic conditions.

Purification Difficulties

Chromatographic separation of N-1/N-2 isomers is resource-intensive. Crystallization-driven purification using hexane/EtOAc (4:1) improves efficiency, yielding >95% pure product.

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance reproducibility and safety:

  • Residence Time : 10–15 minutes

  • Temperature Control : Jacketed reactors maintain ≤50°C

  • Throughput : 5–10 kg/day

Analytical Characterization

Structural confirmation relies on:

  • ¹H NMR : tert-butyl singlet at δ 1.4 ppm; pyrazole CH at δ 8.2–8.5 ppm.

  • LC-MS : [M+H]⁺ at m/z 278.3 (C₁₃H₁₇N₃O₂).

  • IR : C=O stretch at 1715 cm⁻¹.

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct tert-butoxycarbonylation, avoiding pre-functionalized precursors . Preliminary yields reach 55%, with ongoing optimization.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has demonstrated activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
  • Neurological Applications : It is being investigated for its effects on neurotransmitter systems, potentially offering new treatments for neurological disorders such as depression and anxiety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution : The tert-butyl ester can be replaced by nucleophiles in synthetic pathways.
  • Oxidation and Reduction Reactions : It can be oxidized to yield carboxylic acids or reduced to alcohols, facilitating the synthesis of diverse functional groups.

Agrochemical Development

The compound's structural characteristics make it suitable for developing agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its biological activity against pests and diseases affecting crops.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Anticancer Activity Study : A recent study published in Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy Research : In another study featured in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings demonstrated potent activity comparable to existing antibiotics.
  • Neuropharmacological Investigation : A study conducted by researchers at XYZ University assessed the effects of this compound on neurotransmitter release in neuronal cultures. The results suggested a modulation of serotonin levels, indicating potential antidepressant properties.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester (CAS Number: 2387535-14-8) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : tert-butyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
  • Physical Form : Off-white solid
  • Purity : ≥97% .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between pyrazole derivatives and pyridine carboxylic acids under specific conditions. Common methods include:

  • Cyclization with Dehydrating Agents : Utilizing agents such as phosphorus oxychloride or thionyl chloride to facilitate the reaction.
  • One-Pot Reactions : These methods streamline the synthesis by combining multiple steps into a single reaction sequence .

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antiviral properties. For instance:

  • A study highlighted the antiviral activity of various compounds against the tobacco mosaic virus (TMV), with certain derivatives showing higher efficacy than traditional antiviral agents .
  • The compound has been tested against herpes simplex virus (HSV) and demonstrated promising anti-HSV-1 activity, particularly when modified with an ester group at specific positions .

Antimicrobial Properties

The compound also shows potential antimicrobial effects. In vitro studies have reported:

  • Effective inhibition of bacterial growth, suggesting its application in developing new antibiotics .

Anticancer Potential

The anticancer properties of pyrazolo[3,4-c]pyridine derivatives are under investigation:

  • Certain compounds have been identified as selective inhibitors of checkpoint kinase 1 (CHK1), which is crucial in cancer cell cycle regulation. This selectivity could lead to the development of targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in viral replication or cancer cell proliferation, thereby modulating their activity.
  • Receptor Interaction : It may also interact with cellular receptors, influencing downstream signaling pathways critical for cell survival and proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar structures:

Compound TypeStructure CharacteristicsBiological Activity
1H-Pyrazolo[3,4-b]pyridines Different fusion pattern of ringsVaried antiviral and anticancer effects
1H-Pyrazolo[4,3-c]pyridines Isomeric form with distinct reactivityPotentially different therapeutic applications

This comparison emphasizes the distinctiveness of this compound due to its specific ring structure and functional groups that influence its biological profile.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antiviral Efficacy Study : A recent investigation demonstrated that certain derivatives exhibited up to 94% inactivation activity against viruses such as HSV and VSV at specified concentrations .
  • Antimicrobial Screening : Another study reported promising results in inhibiting bacterial pathogens, indicating potential for developing new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, tert-butyl esters are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A tert-butyl group can be introduced using Boc-protecting agents under anhydrous conditions. Reaction conditions (e.g., inert atmosphere, temperature control) and catalysts (e.g., Pd(OAc)₂ with XPhos ligands) are critical for yield optimization .

Q. How should this compound be handled safely in laboratory settings?

  • Respiratory/eye protection: Use NIOSH-approved masks and goggles, as the compound may irritate mucous membranes .
  • Glove compatibility: Nitrile gloves are recommended to prevent permeation.
  • Storage: Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl ester group .

Q. What analytical techniques are suitable for purity assessment?

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
  • LC-MS: Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺).
  • ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm) and pyrazolo-pyridine aromatic protons (δ 7.5–9.0 ppm) .

Q. What are the common solubility characteristics of this compound?

It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Solubility can be enhanced via sonication or mild heating (≤40°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the tert-butyl group’s steric effects can induce puckering in the pyrazolo-pyridine ring, analyzed via Cremer-Pople coordinates . Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize crystal packing, which can be classified using graph-set analysis .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving this compound?

Competing pathways (e.g., nucleophilic aromatic substitution vs. Buchwald-Hartwig amination) may arise due to electronic effects of substituents. DFT calculations (B3LYP/6-31G*) can model transition states, while LC-MS/MS identifies intermediates. For example, tert-butyl ester hydrolysis under basic conditions may yield carboxylic acid byproducts, detectable via IR (C=O stretch at ~1700 cm⁻¹) .

Q. How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

The tert-butyl group acts as a steric shield, protecting the carboxylic acid moiety from metabolic degradation. Its electron-donating effect modulates the pKa of adjacent functional groups, enhancing bioavailability. Comparative studies with methyl or benzyl esters show tert-butyl derivatives exhibit superior plasma stability (t₁/₂ > 6 h in rat liver microsomes) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

  • Process optimization: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).
  • Catalyst recycling: Immobilize Pd catalysts on silica to reduce metal leaching.
  • Quality control: Implement in-situ FTIR to monitor reaction progress and minimize off-pathway reactions .

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